2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid
Overview
Description
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a chemical compound that features a benzoic acid core substituted with a chloro group and a pyrrolidin-1-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Sulfonylation: The 2-chlorobenzoic acid undergoes sulfonylation with pyrrolidine and a sulfonyl chloride reagent under basic conditions to introduce the pyrrolidin-1-ylsulfonyl group.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include derivatives where the chloro group is replaced by other functional groups.
Oxidation and Reduction: Products include sulfoxides or sulfones, depending on the extent of oxidation or reduction.
Scientific Research Applications
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism by which 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid exerts its effects depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Protein Interaction: It can interact with proteins, altering their function or stability, which is useful in studying protein dynamics and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(morpholin-1-ylsulfonyl)benzoic acid
- 2-Chloro-5-(piperidin-1-ylsulfonyl)benzoic acid
Uniqueness
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that can influence its reactivity and interaction with biological targets. The pyrrolidine ring’s non-planarity and sp3 hybridization contribute to its distinct behavior compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-5-pyrrolidin-1-ylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-10-4-3-8(7-9(10)11(14)15)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUWNNIOERGNJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366632 | |
Record name | 2-chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5357-98-2, 151104-21-1 | |
Record name | 2-chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-(pyrrolidine-1-sulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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